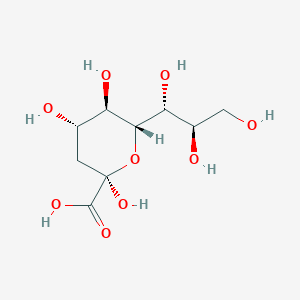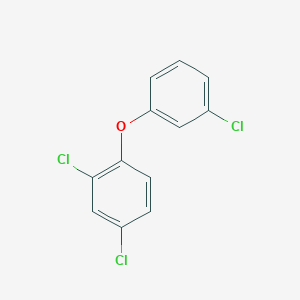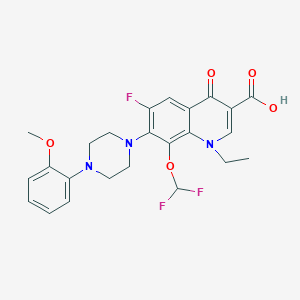
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a carbamic acid moiety, a diphenylphosphinyl group, and multiple trifluoromethyl groups. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various synthetic and research purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of a suitable amine with carbon dioxide to form the corresponding carbamate. This intermediate is then reacted with a diphenylphosphinyl reagent and trifluoromethyl-containing compounds under controlled conditions to yield the desired product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) or supercritical carbon dioxide, and may require catalysts to facilitate the formation of the ester bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to isolate the compound from reaction mixtures .
Análisis De Reacciones Químicas
Types of Reactions
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into lower oxidation state products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides or other oxidized derivatives, while substitution reactions can produce a wide range of functionalized compounds with modified chemical properties .
Aplicaciones Científicas De Investigación
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce carbamate and trifluoromethyl groups into target molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.
Mecanismo De Acción
The mechanism by which carbamic acid, (1-(diphenylphosphinyl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl)-, 3-methylbutyl ester exerts its effects involves interactions with molecular targets and pathways. The compound’s functional groups can interact with enzymes, receptors, or other biomolecules, leading to changes in their activity or function. For example, the diphenylphosphinyl group may inhibit specific enzymes by binding to their active sites, while the trifluoromethyl groups can enhance the compound’s lipophilicity and membrane permeability .
Comparación Con Compuestos Similares
Similar Compounds
Carbamic acid, methyl ester: A simpler carbamate with fewer functional groups, used in various synthetic applications.
Carbamic acid, ethyl ester: Another carbamate derivative with different alkyl groups, used in organic synthesis.
Carbamic acid, phenyl ester: Contains a phenyl group, offering different chemical properties and reactivity compared to the diphenylphosphinyl derivative.
Uniqueness
Isopentyl (2-(diphenylphosphoryl)-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate is unique due to the presence of multiple trifluoromethyl groups and the diphenylphosphinyl moiety. These functional groups impart distinct chemical properties, such as increased stability, lipophilicity, and reactivity, making the compound valuable for specific applications in research and industry .
Propiedades
Número CAS |
145430-08-6 |
|---|---|
Fórmula molecular |
C21H22F6NO3P |
Peso molecular |
481.4 g/mol |
Nombre IUPAC |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoropropan-2-yl)carbamate |
InChI |
InChI=1S/C21H22F6NO3P/c1-15(2)13-14-31-18(29)28-19(20(22,23)24,21(25,26)27)32(30,16-9-5-3-6-10-16)17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3,(H,28,29) |
Clave InChI |
RXYZJSFQYLLONF-UHFFFAOYSA-N |
SMILES |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
SMILES canónico |
CC(C)CCOC(=O)NC(C(F)(F)F)(C(F)(F)F)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |
| 145430-08-6 | |
Sinónimos |
3-methylbutyl N-(2-diphenylphosphoryl-1,1,1,3,3,3-hexafluoro-propan-2- yl)carbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![propan-2-amine;2,3,5,6-tetrakis[(E)-prop-1-enyl]benzenesulfonic acid](/img/structure/B116112.png)
![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B116114.png)

![[cis-2,6-Dimethylmorpholin-4-yl]acetic acid](/img/structure/B116119.png)


